NSC 298890
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Overview
Description
NSC 298890 is a heterocyclic compound known for its diverse biological and pharmacological activities. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are recognized for their wide range of applications in medicinal chemistry due to their unique structural features and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 298890 typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This reaction is often catalyzed by various catalysts such as choline chloride-based thiourea or CoCeO2 nanoparticles . The reaction conditions are usually mild, and the process is environmentally friendly, offering high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of reusable heterogeneous catalysts, are often applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
NSC 298890 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrano[2,3-c]pyrazole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
NSC 298890 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of NSC 298890 involves its interaction with various molecular targets. It can intercalate into DNA, thereby inhibiting DNA replication and transcription . This intercalation disrupts the normal function of DNA, leading to the suppression of tumor cell growth and the destruction of infected tissues .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(4-oxo-4H-chromen-3-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
NSC 298890 is unique due to its triphenyl substitution, which enhances its stability and biological activity compared to other similar compounds . This structural feature contributes to its potent pharmacological properties and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
53316-58-8 |
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Molecular Formula |
C25H18N4O |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-amino-1,3,4-triphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H18N4O/c26-16-20-21(17-10-4-1-5-11-17)22-23(18-12-6-2-7-13-18)28-29(25(22)30-24(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 |
InChI Key |
SYCVVGUTFUBQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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